2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

Catalog No.
S874468
CAS No.
227939-13-1
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, e...

CAS Number

227939-13-1

Product Name

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

IUPAC Name

ethyl (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+

InChI Key

LHBPBDSDTOJEGB-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)F

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)F

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, commonly referred to as a derivative of cinnamic acid, is a chemical compound characterized by its unique structural features. Its molecular formula is C12H13FO3C_{12}H_{13}FO_3 and it has a molecular weight of approximately 236.23 g/mol. The compound features a propenoic acid backbone with a 3-fluoro-4-hydroxyphenyl group attached, which contributes to its distinct properties and potential applications in various fields, including pharmaceuticals and materials science .

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-.

Potential Research Areas:

Based on the structure of the molecule, some potential areas for scientific research include:

  • Medicinal Chemistry: The presence of the fluorinated aromatic ring and the ester group suggests this compound could be investigated for potential medicinal properties. However, there is no public information on its biological activity or role in drug discovery.
  • Material Science: Compounds with similar structures can be used as building blocks in the synthesis of polymers or other materials. More research is needed to determine if this specific compound has any applications in material science.

Finding More Information:

Scientific databases like PubChem [] can provide additional information on the compound, including its structure, properties, and related chemical entities. However, these resources may not contain specific details on its use in scientific research.

For more in-depth information, searching scientific literature databases like ScienceDirect [] or Scopus [] using the compound's name or CAS number (68826965) might yield research articles or patents that describe its applications.

The reactivity of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester can be attributed to the presence of the double bond in the propenoic acid moiety. It can undergo typical reactions associated with alkenes and esters:

  • Esterification: Reacts with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its corresponding carboxylic acid and alcohol.
  • Addition Reactions: The double bond can participate in electrophilic addition reactions, particularly with halogens or hydrogen halides.

Research indicates that compounds structurally related to 2-Propenoic acid derivatives exhibit various biological activities. For instance, certain derivatives have shown potential as inhibitors of estrogen receptors, suggesting applications in breast cancer therapeutics. The presence of the hydroxy and fluoro substituents may enhance the binding affinity to biological targets . Additionally, studies have suggested that similar compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester can be achieved through several methods:

  • Esterification: Reacting 3-(3-fluoro-4-hydroxyphenyl)propenoic acid with ethanol in the presence of an acid catalyst.
  • Michael Addition: Utilizing Michael addition reactions involving suitable nucleophiles and electrophiles that lead to the formation of the desired ester.
  • Fluorination Reactions: Introducing the fluorine substituent via fluorination techniques such as nucleophilic substitution or electrophilic fluorination on phenolic compounds prior to esterification.

The compound has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs targeting estrogen receptors.
  • Agricultural Chemicals: Utilized in creating herbicides or pesticides due to its structural characteristics.
  • Materials Science: Employed in polymer synthesis where its reactive sites can contribute to cross-linking or modifying polymer properties.

Interaction studies involving 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester have primarily focused on its biological interactions. Notably, it has been evaluated for its binding affinity to estrogen receptors using molecular docking studies. These investigations suggest that the compound may act as an antagonist for estrogen receptor isoforms, which could lead to therapeutic applications in hormone-related cancers . Additionally, studies have indicated low toxicity profiles during preliminary assessments.

Similar compounds include:

  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Known for its antioxidant properties and potential health benefits.
  • Cinnamic acid: A natural compound with various biological activities including antimicrobial effects.
  • Ethyl cinnamate: Exhibits flavoring properties and is used in perfumery.
Compound NameMolecular FormulaKey Features
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl esterC10H10O3C_{10}H_{10}O_3Antioxidant activity
Cinnamic acidC9H8O2C_{9}H_{8}O_2Antimicrobial properties
Ethyl cinnamateC11H12O2C_{11}H_{12}O_2Flavoring agent

The uniqueness of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester lies in its specific fluorinated structure which may enhance biological activity compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications.

XLogP3

3.1

Dates

Last modified: 04-14-2024

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